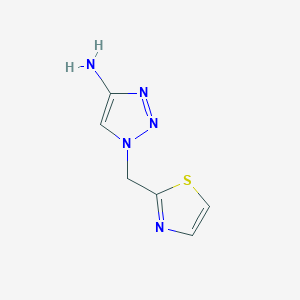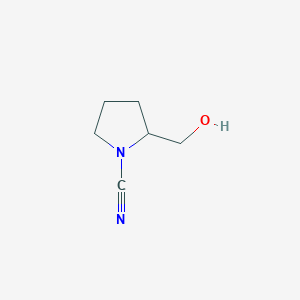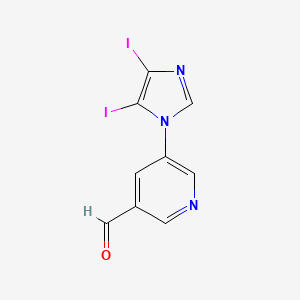
5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a complex organic compound that features both imidazole and pyridine rings. The presence of iodine atoms in the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of Iodine Atoms: The iodine atoms are introduced through an iodination reaction, which can be carried out using iodine and an oxidizing agent under mild conditions.
Formation of the Pyridine Ring: The pyridine ring is typically formed through a condensation reaction involving pyridine-2,6-dicarbaldehyde and other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carboxylic acid
Reduction: 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-methanol
Substitution: Various substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets through its imidazole and pyridine rings. These interactions can affect enzyme activity and other biochemical pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4,5-Diphenyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- 5-(4,5-Diethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
Uniqueness
The presence of iodine atoms in 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde makes it unique compared to its analogs. The iodine atoms can participate in unique chemical reactions and provide distinct physical and chemical properties, such as increased molecular weight and altered electronic distribution .
Eigenschaften
Molekularformel |
C9H5I2N3O |
|---|---|
Molekulargewicht |
424.96 g/mol |
IUPAC-Name |
5-(4,5-diiodoimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5I2N3O/c10-8-9(11)14(5-13-8)7-1-6(4-15)2-12-3-7/h1-5H |
InChI-Schlüssel |
UCLSBXQIHOKJHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1N2C=NC(=C2I)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


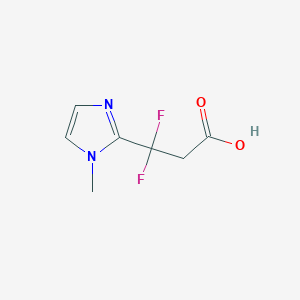

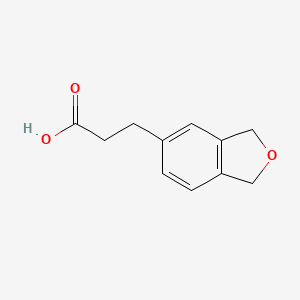
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
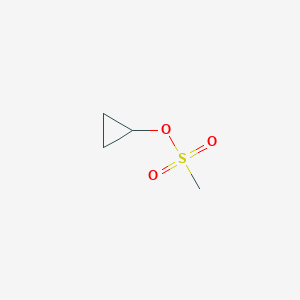
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
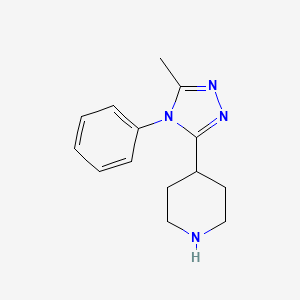
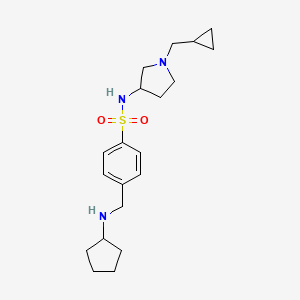
![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)

![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)
